N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C13H16N4O4 and its molecular weight is 292.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom . Isoxazoles have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobial agents, antiviral agents, anticonvulsants, antidepressants, and immunosuppressants .
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-ethoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and an isoxazole moiety. The presence of these heterocycles is significant as they are often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₃O₃ |
Molecular Weight | 251.28 g/mol |
IUPAC Name | This compound |
Antitumor Activity
Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit notable antitumor activity. For instance, derivatives of 1,2,4-oxadiazole have been reported to have inhibitory effects on various cancer cell lines. A study demonstrated that similar oxadiazole derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM against different tumor cell lines, indicating significant cytotoxic potential .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activities : Compounds with oxadiazole structures have shown inhibitory effects on enzymes like carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .
- Induction of Apoptosis : Some oxadiazole derivatives have been identified as apoptosis inducers in cancer cells, highlighting their potential as anticancer agents .
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity due to the presence of isoxazole and oxadiazole rings which are known for their broad-spectrum antimicrobial effects .
In Vitro Studies
A comprehensive study evaluated the cytotoxicity of various oxadiazole derivatives using MTT assays on human cancer cell lines. The results indicated that compounds similar to this compound were non-toxic at lower concentrations but showed significant cytotoxic effects at higher doses .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis revealed that modifications in the cyclopropyl and ethoxy groups significantly influenced the biological activity. For example, altering the substituents on the isoxazole ring enhanced both the potency and selectivity against specific cancer types .
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-2-19-7-11(18)14-6-12-15-13(17-21-12)9-5-10(20-16-9)8-3-4-8/h5,8H,2-4,6-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPYZFRHFHKQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.